(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
Overview
Description
L-687414 is a compound known for its role as a partial agonist at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex. This compound has been extensively studied for its anticonvulsant and behavioral effects, particularly in the context of neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are detailed in various research publications .
Industrial Production Methods: While detailed industrial production methods are not widely published, the synthesis typically involves standard organic chemistry techniques such as amination, cyclization, and purification processes to achieve the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: L-687414 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in L-687414.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
L-687414 has several scientific research applications, including:
Chemistry: Used as a tool to study the glycine modulatory site on the NMDA receptor.
Biology: Investigated for its effects on neuronal activity and synaptic plasticity.
Medicine: Explored for its potential therapeutic effects in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of new pharmacological agents targeting the NMDA receptor
Mechanism of Action
L-687414 exerts its effects by acting as a partial agonist at the glycine modulatory site on the NMDA receptor complex. This interaction modulates the receptor’s activity, influencing synaptic transmission and neuronal excitability. The compound’s effects are mediated through its binding to the glycine site, which modulates the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain .
Comparison with Similar Compounds
R(+)-HA-966: Another partial agonist at the glycine modulatory site with similar but less potent effects compared to L-687414.
Kynurenic Acid Analogues: Compounds that also target the glycine site but with different pharmacological profiles.
Uniqueness: L-687414 is unique due to its higher affinity for the glycine site and its ability to act as a partial agonist, providing a balance between efficacy and safety. This makes it a valuable tool for studying the NMDA receptor and exploring therapeutic applications .
Properties
IUPAC Name |
(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYSFPFYQBZGDC-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)C1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C(=O)[C@@H]1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437953 | |
Record name | (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130931-65-6 | |
Record name | (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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